molecular formula C31H37N5O7 B11025017 Ethyl 6-amino-5-cyano-6'-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-8'-methoxy-2,4',4'-trimethyl-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate

Ethyl 6-amino-5-cyano-6'-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-8'-methoxy-2,4',4'-trimethyl-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate

Cat. No.: B11025017
M. Wt: 591.7 g/mol
InChI Key: BAAXJHGNXPINRA-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-6’-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-8’-methoxy-2,4’,4’-trimethyl-2’-oxo-4’H-spiro[pyran-4,1’-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of Ethyl 6-amino-5-cyano-6’-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-8’-methoxy-2,4’,4’-trimethyl-2’-oxo-4’H-spiro[pyran-4,1’-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate involves multiple steps. One common method includes the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and cyano groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol and dimethylformamide. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The reactions can yield various derivatives depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 6-amino-5-cyano-6’-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-8’-methoxy-2,4’,4’-trimethyl-2’-oxo-4’H-spiro[pyran-4,1’-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-6’-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-8’-methoxy-2,4’,4’-trimethyl-2’-oxo-4’H-spiro[pyran-4,1’-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate can be compared with other similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and applications.

Properties

Molecular Formula

C31H37N5O7

Molecular Weight

591.7 g/mol

IUPAC Name

ethyl 6'-amino-5'-cyano-9-[(4-ethoxycarbonylpiperazin-1-yl)methyl]-6-methoxy-2',11,11-trimethyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C31H37N5O7/c1-7-41-27(37)24-18(3)43-26(33)23(16-32)31(24)22-14-20(40-6)13-21-19(15-30(4,5)36(25(21)22)28(31)38)17-34-9-11-35(12-10-34)29(39)42-8-2/h13-15H,7-12,17,33H2,1-6H3

InChI Key

BAAXJHGNXPINRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC(=CC4=C3N(C2=O)C(C=C4CN5CCN(CC5)C(=O)OCC)(C)C)OC)C#N)N)C

Origin of Product

United States

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